molecular formula C11H17BN2O2 B14068819 (2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid

(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid

Cat. No.: B14068819
M. Wt: 220.08 g/mol
InChI Key: DVHYZWOBTZILLK-UHFFFAOYSA-N
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Description

(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. The presence of both a boronic acid group and a piperazine ring in its structure makes it a versatile molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.

Scientific Research Applications

(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the piperazine ring can interact with various molecular targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a piperazine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

(2-methyl-4-piperazin-1-ylphenyl)boronic acid

InChI

InChI=1S/C11H17BN2O2/c1-9-8-10(2-3-11(9)12(15)16)14-6-4-13-5-7-14/h2-3,8,13,15-16H,4-7H2,1H3

InChI Key

DVHYZWOBTZILLK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCNCC2)C)(O)O

Origin of Product

United States

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